molecular formula C17H14FN3O B3481773 10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No. B3481773
M. Wt: 295.31 g/mol
InChI Key: KEQXQIGCVPIDAM-UHFFFAOYSA-N
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Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to exhibit a wide range of biological activities, including antitumor, antiviral, antibacterial, and anticonvulsant effects .


Synthesis Analysis

Quinazolinones can be synthesized through various methods. One common method involves the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroaniline and o-nitrobenzamides . Another method involves the three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .


Molecular Structure Analysis

The molecular structure of quinazolinones is characterized by a fused two-ring system, consisting of a benzene ring and a nitrogen-containing pyrimidine ring .


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions. For instance, they can be synthesized via a palladium-catalyzed transfer hydrogenation/condensation cascade of nitro arenes . They can also be synthesized via a three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinones depend on their specific structure. For example, the presence of different substituents can affect their solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of quinazolinones depends on their specific structure and the biological target. Some quinazolinones have been found to inhibit certain enzymes, which can lead to various therapeutic effects .

Safety and Hazards

The safety and hazards of quinazolinones depend on their specific structure and dosage. Some quinazolinones are used as therapeutic agents and have been tested for safety in clinical trials .

Future Directions

The future research of quinazolinones is likely to focus on the development of new synthetic methods and the exploration of their biological activities. The goal is to discover new therapeutic agents with improved efficacy and safety profiles .

properties

IUPAC Name

10-[(2-fluorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O/c18-14-7-3-1-5-12(14)11-21-15-8-4-2-6-13(15)16(22)20-10-9-19-17(20)21/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQXQIGCVPIDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 2
Reactant of Route 2
10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 3
Reactant of Route 3
10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 4
10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one
Reactant of Route 5
10-(2-fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

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